molecular formula C6H6Cl3N B8504827 Benzenamine, 2,3-dichloro-, hydrochloride CAS No. 23068-34-0

Benzenamine, 2,3-dichloro-, hydrochloride

Cat. No. B8504827
M. Wt: 198.5 g/mol
InChI Key: RAEZMDXXPWDHRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04145362

Procedure details

2,3-dichloroaniline hydrochloride is prepared by 162 g of dichloroaniline being added slowly and with vigorous agitation to a mixture of 280 ml of acetic acid and 280 ml of concentrated (9 N) HCl, diazotization being effected by the addition of 75 g of NaNO2 dissolved in 150 ml of water, the temperature being maintained between 0° and 5° C. A mixture of 5 g of CaO and 60 ml of methacrolein (dissolved in 120 ml of acetone) and a solution of 6 g of CuCl dissolved in 60 ml of HCl are introduced simultaneously into the filtered diazonium salt solution over a period of 30 minutes. After the addition of the reagents the mixture is left to react at from 0° to 5° C. for 2 hours, then at from 10°-12° C. for 10 hours. The α-chloro-α-methyl-β-(2,3-dichlorophenyl)propionaldehyde is isolated similarly to the products in the previous examples. 206 g, corresponding to an 80% yield, of an oil distilling between 118° and 120° C. at a pressure of 0.01 mm Hg are obtained.
Quantity
162 g
Type
reactant
Reaction Step One
Name
α-chloro-α-methyl-β-(2,3-dichlorophenyl)propionaldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
280 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][N:2](Cl)C1C=CC=CC=1.ClC(C)(C[C:15]1[CH:20]=[CH:19][CH:18]=[C:17]([Cl:21])[C:16]=1[Cl:22])C=O>C(O)(=O)C>[ClH:1].[Cl:22][C:16]1[C:17]([Cl:21])=[CH:18][CH:19]=[CH:20][C:15]=1[NH2:2] |f:3.4|

Inputs

Step One
Name
Quantity
162 g
Type
reactant
Smiles
ClN(C1=CC=CC=C1)Cl
Step Two
Name
α-chloro-α-methyl-β-(2,3-dichlorophenyl)propionaldehyde
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(C=O)(CC1=C(C(=CC=C1)Cl)Cl)C
Step Three
Name
Quantity
280 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
of concentrated (9 N) HCl, diazotization
ADDITION
Type
ADDITION
Details
being effected by the addition of 75 g of NaNO2
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 150 ml of water
TEMPERATURE
Type
TEMPERATURE
Details
the temperature being maintained between 0° and 5° C
ADDITION
Type
ADDITION
Details
A mixture of 5 g of CaO and 60 ml of methacrolein (dissolved in 120 ml of acetone)
DISSOLUTION
Type
DISSOLUTION
Details
a solution of 6 g of CuCl dissolved in 60 ml of HCl
ADDITION
Type
ADDITION
Details
are introduced simultaneously into the filtered diazonium salt solution over a period of 30 minutes
Duration
30 min
ADDITION
Type
ADDITION
Details
After the addition of the reagents the mixture
WAIT
Type
WAIT
Details
is left
CUSTOM
Type
CUSTOM
Details
to react at from 0° to 5° C. for 2 hours
Duration
2 h
DISTILLATION
Type
DISTILLATION
Details
206 g, corresponding to an 80% yield, of an oil distilling between 118° and 120° C. at a pressure of 0.01 mm Hg
CUSTOM
Type
CUSTOM
Details
are obtained

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
Cl.ClC1=C(N)C=CC=C1Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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